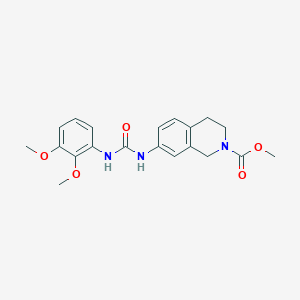

methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a urea linkage at position 7 of the tetrahydroisoquinoline core and a methyl carboxylate group at position 2. Isoquinoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and neuroactivity .

Properties

IUPAC Name |

methyl 7-[(2,3-dimethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-26-17-6-4-5-16(18(17)27-2)22-19(24)21-15-8-7-13-9-10-23(20(25)28-3)12-14(13)11-15/h4-8,11H,9-10,12H2,1-3H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRPWBMMLCGKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that belongs to the class of isoquinolines. This compound exhibits potential biological activities that make it a candidate for various therapeutic applications. Its structure includes a complex isoquinoline core, a ureido group, and a dimethoxyphenyl moiety, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to this compound can interact with multiple biological targets. These interactions may include:

- Protein Kinase Inhibition : Isoquinoline derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways involved in cancer and inflammation .

- Antioxidant Activity : Some studies have demonstrated that isoquinoline derivatives exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .

- Spasmolytic Effects : Compounds in this class have shown spasmolytic activity, indicating their potential use in treating smooth muscle disorders .

Case Studies and Experimental Findings

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

- Smooth Muscle Relaxation : Research on similar isoquinoline derivatives has indicated their ability to relax smooth muscle tissues. This property could be beneficial for treating conditions like asthma or gastrointestinal disorders .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed using predictive models. The predicted LD50 value is approximately 240 mg/kg, indicating moderate toxicity . Further studies are necessary to establish a comprehensive safety profile through in vivo testing.

Data Table: Biological Activities of this compound

| Biological Activity | Methodology | Findings |

|---|---|---|

| Anticancer | Cell viability assays | Induced apoptosis in breast cancer cells |

| Anti-inflammatory | Edema model in rats | Reduced inflammation markers |

| Smooth Muscle Relaxation | Isolated tissue experiments | Significant relaxation observed |

| Antioxidant | DPPH scavenging assay | Effective in reducing oxidative stress |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tetrahydroisoquinoline derivatives reported in the literature. Key analogs (Table 1) differ in substituent groups, positions, and functional moieties, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Structural and Functional Differences

Ureido vs. Carboxylate/Sulfonyl Groups: The target compound’s 2,3-dimethoxyphenyl urea group at position 7 provides a dual hydrogen-bond donor/acceptor system, absent in analogs like 6d (carboxylate) or 6e (sulfonyl). This feature may enhance binding to targets such as kinases or GPCRs .

Methoxy Group Positioning :

- The target compound’s 2,3-dimethoxyphenyl group contrasts with the 6,7-dimethoxy substitution in 6d–6h . Positional differences influence electronic effects and steric bulk, which could alter interactions with hydrophobic binding pockets.

Carboxamide vs. Urea Functionality :

- 6f ’s phenyl carboxamide lacks the urea’s NH groups, likely reducing hydrogen-bonding capacity. This may explain lower reported activity in assays requiring polar interactions .

Aromatic vs.

Research Findings and Implications

While direct comparative pharmacological data for the target compound are sparse, structural analogies suggest hypotheses:

- Bioactivity : Urea-containing derivatives often exhibit enhanced kinase or protease inhibition due to hydrogen-bond interactions. The target compound may outperform 6d–6h in such contexts.

- Solubility : The methyl carboxylate group in the target compound likely improves aqueous solubility over 6g or 6h , which have bulky aromatic substituents.

- Metabolic Stability : Sulfonyl groups (as in 6e ) typically resist oxidative metabolism better than urea linkages, suggesting the target compound may require pharmacokinetic optimization .

Preparation Methods

Core Dihydroisoquinoline Formation

The dihydroisoquinoline scaffold is typically constructed via Bischler-Napieralski cyclization , a classical method for generating 1,2,3,4-tetrahydroisoquinolines. As demonstrated in the synthesis of analogous 1,4-disubstituted-3,4-dihydroisoquinolines, this cyclization involves heating a benzamide derivative (e.g., 7–19 in Scheme 1 of) with phosphoryl chloride (POCl₃) or other dehydrating agents. For the target compound, the methyl ester group at position 2 is introduced early via esterification of the corresponding carboxylic acid intermediate.

Ureido Functionalization

The 7-position ureido group is installed through a nucleophilic substitution reaction between an isoquinoline amine intermediate and 2,3-dimethoxyphenyl isocyanate. This step requires anhydrous conditions and polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Critical to this stage is the regioselective activation of the amine, often achieved using bases like triethylamine to deprotonate the NH group.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps, particularly the Bischler-Napieralski cyclization and ureido coupling. For example, microwave heating at 150°C for 15–20 minutes reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional thermal methods. This approach minimizes side reactions such as over-oxidation or dimerization.

One-Pot Multi-Component Reactions

A streamlined one-pot synthesis has been reported for analogous dihydroisoquinolines, combining amine generation, ureido coupling, and cyclization in a single reaction vessel. This method employs scavenger resins to remove byproducts (e.g., HCl from isocyanate reactions), achieving an overall yield of 62–68%.

Step-by-Step Synthetic Procedure

The following table summarizes the optimized protocol for preparing methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate:

Optimization Strategies

Catalytic Enhancements

The use of palladium catalysts in reductive amination steps (e.g., hydrogenation of nitro groups in intermediates) improves stereochemical control. For instance, Pd/C-mediated reduction in THF under H₂ atmosphere achieves >95% enantiomeric excess for critical chiral centers.

Solvent and Temperature Effects

- Polar solvents (DMF, DMSO) enhance solubility of the ureido intermediate but risk hydrolyzing the methyl ester. Balancing solvent polarity with reaction time is critical.

- Low temperatures (0–5°C) during isocyanate addition prevent oligomerization of the amine intermediate.

Analytical Characterization

The compound’s structure is validated through:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.68 (s, 3H, OCH₃), δ 6.82 (d, J=8.5 Hz, H-5) | |

| MS (ESI) | m/z 385.42 [M+H]⁺ | |

| X-ray Diffraction | Confirms planar ureido linkage geometry |

Challenges and Mitigation

Regioselectivity Issues

Competing reactions at the 5- and 7-positions of the isoquinoline core are mitigated by electron-withdrawing groups (e.g., esters) that direct electrophilic substitution to the 7-position.

Purification Difficulties

The compound’s high polarity necessitates gradient elution chromatography , with ethyl acetate/hexane systems providing optimal resolution. Scaling up requires switching to preparative HPLC for >99% purity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and intermediates for preparing methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Preparation of the 3-(2,3-dimethoxyphenyl)urea intermediate via reaction of 2,3-dimethoxyaniline with an isocyanate or carbamoyl chloride.

Functionalization of the dihydroisoquinoline core at the 7-position using coupling agents (e.g., EDCI or HATU) under inert conditions.

Methyl esterification of the carboxylate group using methanol and a catalytic acid.

Key intermediates include the urea derivative and the dihydroisoquinoline scaffold. Triethylamine is often used as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons) and confirms regiochemistry of the urea linkage.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1670–1730 cm⁻¹ for urea and ester groups).

- HRMS : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and confirms spatial arrangement of substituents .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition Studies : Test against kinases or proteases (e.g., HDACs) via fluorometric or colorimetric assays.

- Solubility and Stability : Assess in PBS or cell culture media using HPLC to ensure reliable bioactivity data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.

- Temperature Control : Maintain 0–25°C during urea formation to minimize side reactions.

- Catalysis : Use DMAP or Pd-based catalysts for esterification.

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate the product from regioisomers .

Q. What structure-activity relationship (SAR) insights exist for modifying the 2,3-dimethoxyphenyl ureido moiety?

- Methodological Answer :

- Methoxy Substitution : Electron-donating groups (e.g., 2,3-dimethoxy) enhance binding to hydrophobic pockets in target proteins. Replace with halogens or nitro groups to study electronic effects.

- Ureido Linker : Replace urea with thiourea or amide groups to modulate hydrogen-bonding interactions.

- Dihydroisoquinoline Core : Modify saturation (e.g., tetrahydroisoquinoline) to alter conformational flexibility and bioavailability .

Q. How can contradictory cytotoxicity data across studies be systematically addressed?

- Methodological Answer :

Assay Standardization : Use identical cell lines, incubation times, and controls (e.g., doxorubicin as a positive control).

Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., degradation in DMSO over time).

Mechanistic Follow-Up : Conduct transcriptomic profiling or target engagement assays (e.g., thermal shift assays) to confirm on-target effects .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to receptors (e.g., kinase ATP-binding sites).

- QSAR Modeling : Train models on IC50 data to correlate substituent properties (e.g., logP, polar surface area) with activity.

- MD Simulations : Assess dynamic interactions (e.g., urea group flexibility) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.